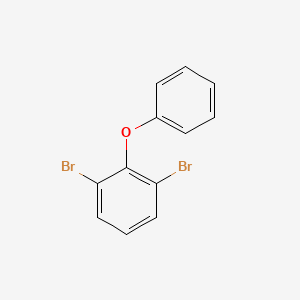

2,6-Dibromodiphenyl ether

Vue d'ensemble

Description

2,6-Dibromodiphenyl ether is an organic compound with the molecular formula C₁₂H₈Br₂O. It belongs to the class of polybrominated diphenyl ethers, which are widely used as flame retardants. This compound is characterized by the presence of two bromine atoms attached to the diphenyl ether structure at the 2 and 6 positions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,6-Dibromodiphenyl ether can be synthesized through the bromination of diphenyl ether. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation .

Analyse Des Réactions Chimiques

Gas-Phase Reactions with OH Radicals

Reactions with hydroxyl radicals (- OH) are critical for atmospheric degradation. While direct data for 2,6-dibromodiphenyl ether is limited, studies on structurally similar PBDEs reveal:

-

Rate Constants : Dibrominated diphenyl ethers exhibit OH rate constants ranging from to cm³ molecule⁻¹ s⁻¹ at 298 K . The lower reactivity of ortho-substituted congeners (e.g., 2,2'-dibromo: ) compared to para-substituted analogs (e.g., 4,4'-dibromo: ) suggests steric hindrance and electronic effects from ortho bromines reduce - OH accessibility .

-

Mechanism : - OH addition occurs preferentially at ipso positions, leading to Br elimination and forming bromophenols (yields up to 20%) and Br₂ . For this compound, this pathway likely produces 2-bromophenol and 6-bromophenol derivatives.

Reductive Debromination

Reductive debromination by nanoscale zero-valent iron (nZVI) or microbial action follows electron transfer mechanisms:

-

Positional Preference : DFT calculations show debromination susceptibility follows meta- > ortho- > para-Br . For this compound, ortho bromines may react slower than meta-substituted congeners due to higher activation barriers.

-

Electron Affinity : The energy of the lowest unoccupied molecular orbital (LUMO) correlates with reaction rates () . Ortho bromines increase LUMO energy, potentially reducing 2,6-dibromo’s reactivity compared to PBDEs with meta bromines.

-

Microbial Pathways : Anaerobic sediments promote stepwise debromination of higher brominated PBDEs . While this compound is not directly studied, its debromination may yield monobrominated or non-brominated diphenyl ethers.

Acidic Cleavage

Ether bond cleavage under acidic conditions (e.g., HBr or HI) proceeds via S<sub>N</sub>1/S<sub>N</sub>2 mechanisms:

-

Mechanism : Protonation of the ether oxygen followed by nucleophilic attack at the less hindered aryl group . For this compound, cleavage would generate bromophenols (e.g., 2-bromophenol) and bromobenzene derivatives.

-

Steric Effects : Ortho bromines hinder planar configurations, potentially favoring S<sub>N</sub>1 pathways and carbocation stabilization .

Photochemical Reactions

UV irradiation induces radical-mediated rearrangements:

-

Radical Pair Formation : Diphenyl ethers dissociate into phenoxy and phenyl radicals upon excitation . For this compound, bromine’s electron-withdrawing effects may stabilize radicals, altering product distributions.

-

Products : Expected products include brominated biphenyls (via radical recombination) and debrominated phenols (via H abstraction).

Structural Influences on Reactivity

The orthogonal dihedral angle (~90°) enforced by ortho bromines impacts:

-

Electronic Effects : Reduced π-conjugation lowers electron density at the ether oxygen, slowing electrophilic attacks.

-

Steric Hindrance : Ortho bromines shield reactive sites, reducing accessibility for - OH or nucleophiles.

Key Data Tables

Applications De Recherche Scientifique

Flame Retardant Applications

Flame Retardancy in Polymers

DBDPE is primarily used as a flame retardant in various polymeric materials. It is particularly effective in enhancing the fire resistance of plastics used in consumer products, electronics, and textiles. The compound's effectiveness stems from its ability to release bromine radicals upon heating, which disrupts the combustion process.

Case Study: Efficacy in Polymeric Materials

A study conducted on the thermal stability and flame-retardant properties of DBDPE in polystyrene showed significant improvements in ignition resistance and reduced heat release rates when incorporated into the polymer matrix. The results indicated that DBDPE can effectively lower flammability while maintaining mechanical properties .

Environmental Impact Studies

Persistence and Bioaccumulation

Research has shown that DBDPE is persistent in the environment, raising concerns about its potential for bioaccumulation in wildlife and humans. Studies have detected DBDPE in various environmental compartments, including air, water, and sediments. Its long-range transport potential has been highlighted due to its stability under environmental conditions .

Table 1: Environmental Concentrations of DBDPE

| Study Location | Sample Type | Concentration (ng/g) | Reference |

|---|---|---|---|

| Arctic Region | Fish Tissue | 15-30 | |

| Urban Area | Air Samples | 5-10 | |

| Sediment | River Sediment | 20-50 |

Analytical Chemistry

Detection Methods

DBDPE's presence in environmental samples necessitates reliable analytical methods for detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) has emerged as a standard technique for analyzing DBDPE concentrations in various matrices .

Case Study: Analytical Method Development

A recent study focused on optimizing GC-MS parameters for the detection of DBDPE in complex environmental samples. The method achieved a limit of detection (LOD) of 0.1 ng/g, demonstrating its suitability for monitoring environmental contamination levels effectively .

Toxicological Research

Health Effects Assessment

Toxicological studies have raised concerns about the potential health effects associated with exposure to DBDPE. Research indicates that it may disrupt endocrine functions and cause reproductive toxicity in aquatic organisms.

Table 2: Toxicity Data on DBDPE

| Organism | Endpoint | Effect Concentration (EC50) | Reference |

|---|---|---|---|

| Gadus morhua (Cod) | DNA Damage | 0.5 mg/L | |

| Lumbriculus variegatus | Sediment Toxicity | 0.3 mg/kg |

Mécanisme D'action

The mechanism of action of 2,6-dibromodiphenyl ether involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins, leading to changes in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

2,6-Dibromodiphenyl ether is similar to other polybrominated diphenyl ethers, such as:

- 2,4-Dibromodiphenyl ether

- 2,2’-Dibromodiphenyl ether

- 2,3-Dibromodiphenyl ether

Uniqueness: The unique positioning of the bromine atoms at the 2 and 6 positions in this compound gives it distinct chemical and physical properties compared to other isomers. This positioning affects its reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Activité Biologique

2,6-Dibromodiphenyl ether (DBDPE) is a polybrominated diphenyl ether (PBDE) known for its applications as a flame retardant and its potential biological effects. This article explores the compound's biological activity, focusing on its interactions with cellular systems, toxicity, and degradation pathways, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula: C₁₂H₈Br₂O

- Molecular Weight: 303.00 g/mol

- CAS Number: 51930-04-2

DBDPE features two bromine atoms attached to the diphenyl ether structure at the 2 and 6 positions, contributing to its chemical stability and persistence in the environment.

Enzymatic Interactions

DBDPE interacts with various enzymes and proteins involved in detoxification processes. Notably, certain bacteria such as Cupriavidus sp. WS can degrade DBDPE through a series of enzymatic reactions involving genes like bphA1, bphA2, and bphA3. These genes facilitate the breakdown of DBDPE into less harmful products:

- BphA: Converts DBDPE to dihydrodiol products.

- BphB: Further dehydrogenates these products.

- BphC: Leads to the formation of phenolic compounds.

This pathway illustrates how DBDPE can be metabolized by microorganisms, reducing its environmental impact over time .

Cellular Effects

DBDPE has been shown to affect various cellular processes, including:

- Endocrine Disruption: DBDPE can bind to hormone receptors, disrupting normal hormonal functions. Studies indicate that it may exhibit agonistic or antagonistic activities on estrogen receptors (ERα and ERβ), potentially leading to reproductive and developmental issues .

- Cytotoxicity: Research has demonstrated that DBDPE exhibits cytotoxic effects on human cancer cell lines such as HeLa (cervical carcinoma) and A549 (lung adenocarcinoma), indicating its potential as a model compound in cancer research .

Case Studies

-

Environmental Impact Assessment:

A preliminary regional risk assessment in Sumas Prairie evaluated the ecological risks associated with DBDPE exposure. The findings indicated no unacceptable risks for terrestrial ecological receptors but highlighted the need for further studies due to uncertainties in exposure estimates . -

Antioxidant Enzyme Inhibition:

A study on fish species exposed to varying concentrations of PBDEs, including DBDPE, revealed significant inhibition of antioxidant enzyme activity, suggesting potential oxidative stress impacts on aquatic life .

Biological Activity Overview

The biological activity of DBDPE can be summarized in the following table:

Propriétés

IUPAC Name |

1,3-dibromo-2-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVDKHMQIZJFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477016 | |

| Record name | 1,3-Dibromo-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51930-04-2 | |

| Record name | 2,6-Dibromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051930042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibromo-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40RW2WP16L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.